molecular formula C7H15NO B13457700 (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol

(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol

Cat. No.: B13457700
M. Wt: 129.20 g/mol
InChI Key: QTIKSWDSUGEXTL-SSDOTTSWSA-N
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Description

(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group, a dimethylamino group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a dimethylamino group.

    Formation of the Ethan-1-ol Backbone: This can be achieved through various methods, including reduction of carbonyl compounds or hydrolysis of esters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropyl and dimethylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the dimethylamino group suggests potential activity as a central nervous system agent.

Industry

In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, while the cyclopropyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-cyclopropyl-2-(methylamino)ethan-1-ol
  • (2S)-2-cyclopropyl-2-(ethylamino)ethan-1-ol
  • (2S)-2-cyclopropyl-2-(dimethylamino)propan-1-ol

Uniqueness

(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and a dimethylamino group on an ethan-1-ol backbone provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2S)-2-cyclopropyl-2-(dimethylamino)ethanol

InChI

InChI=1S/C7H15NO/c1-8(2)7(5-9)6-3-4-6/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

QTIKSWDSUGEXTL-SSDOTTSWSA-N

Isomeric SMILES

CN(C)[C@H](CO)C1CC1

Canonical SMILES

CN(C)C(CO)C1CC1

Origin of Product

United States

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